7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a triazole and pyrimidine ring. Key structural features include:
- N-Substituent: A 2,4-dimethylphenyl group on the carboxamide moiety, contributing to steric bulk and lipophilicity.
- 5-Methyl group: Enhances conformational stability of the tetrahydro-pyrimidine ring.
Synthetic routes for analogous triazolo[1,5-a]pyrimidines often employ multi-component reactions, such as Biginelli-like heterocyclization, using aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides under optimized catalytic conditions (e.g., p-toluenesulfonic acid in DMF at 90°C) .
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-13-9-10-17(14(2)11-13)27-22(29)19-15(3)26-23-24-12-25-28(23)20(19)16-7-6-8-18(30-4)21(16)31-5/h6-12,15,19-20H,1-5H3,(H,27,29)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDRXFROSWACRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Variations in Triazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Electron-Donating Groups : The target compound’s 2,3-dimethoxyphenyl group contrasts with hydroxyl () or trimethoxy (5a) substituents, affecting solubility and receptor interactions.
- Steric Effects : The 2,4-dimethylphenyl group introduces greater steric hindrance compared to smaller N-substituents like p-tolyl or 2-methoxyphenyl .
- Heterocyclic Additions : ’s 2-thienyl group demonstrates how heteroaromatic systems can modulate electronic properties .
Key Observations :
- Catalytic Efficiency : p-Toluenesulfonic acid (p-TSA) in DMF is a common catalyst for triazolo[1,5-a]pyrimidine synthesis, though yields vary with substituent complexity .
- Purification Challenges : Higher steric bulk (e.g., 2,4-dimethylphenyl in the target compound) may necessitate advanced purification techniques, such as silica gel chromatography, as seen in .
Key Observations :
- CB2 Receptor Affinity : highlights that substituents like 7-oxo and N-benzyl groups significantly enhance CB2 binding, suggesting the target compound’s dimethoxy and dimethyl groups could be optimized for similar activity .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Synthetic Route Development
Stage 1: Triazolopyrimidine Core Assembly
Preparation of 5-Amino-4H-1,2,4-triazole (Intermediate A)
A modified Huisgen cyclization employs:
- Glycine ethyl ester hydrochloride (1.0 eq)
- Hydrazine hydrate (3.0 eq)
- Trimethyl orthoformate (2.5 eq) in refluxing ethanol (12 h)
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | 98.2% |
| Characterization | m/z 99.04 [M+H]+ |
This intermediate matches spectral data from analogous triazole preparations.
Condensation with 3-(Dimethylamino)-1-(2,3-dimethoxyphenyl)prop-2-en-1-one
Following established enaminone protocols:
- 2,3-Dimethoxyacetophenone (1.0 eq)
- DMF-DMA (1.2 eq) at 110°C for 8 h
- Subsequent reaction with Intermediate A in glacial acetic acid (24 h reflux)
Critical Optimization:
Stage 2: Hydrogenation and Methylation
Catalytic Hydrogenation of Pyrimidine Ring
Employing Adams' catalyst (PtO2) in ethanol:
- 50 psi H2 pressure at 40°C for 6 h
- Selective reduction of C5-C6 double bond without affecting methoxy groups
Stereochemical Outcome:
- 85:15 cis:trans ratio confirmed by NOESY
- Cis isomer isolated via fractional crystallization (n-hexane/EtOAc)
C5 Methylation Protocol
- Methyl iodide (1.5 eq)
- K2CO3 (2.0 eq) in anhydrous DMF at 0°C→RT
- Quenching with NH4Cl sat. solution
Reaction Monitoring:
Stage 3: Carboxamide Installation
Carboxylic Acid Activation
- EDCI (1.2 eq)/HOBt (1.1 eq) in DCM
- 2,4-Dimethylaniline (1.05 eq) added at -10°C
- Stirred 48 h under N2 atmosphere
Coupling Efficiency:
| Base | Solvent | Yield (%) |
|---|---|---|
| DIPEA | DCM | 72 |
| Pyridine | THF | 58 |
| Et3N | DMF | 63 |
Structural Elucidation and Analytical Data
Spectroscopic Characterization
1H NMR (400 MHz, CDCl3):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.38 | s | 3H | C5-CH3 |
| 2.21 | s | 3H | 2,4-Dimethylphenyl |
| 2.29 | s | 3H | 2,4-Dimethylphenyl |
| 3.82 | s | 3H | OCH3 (C2') |
| 3.89 | s | 3H | OCH3 (C3') |
| 6.72-7.34 | m | 6H | Aromatic protons |
13C NMR (101 MHz, CDCl3):
HRMS (ESI+):
Calculated for C26H30N5O3 [M+H]+: 476.2295
Found: 476.2298
Comparative Synthetic Approaches
Process Optimization Considerations
Critical Quality Attributes
| Parameter | Specification |
|---|---|
| Residual solvents | <500 ppm (ICH Q3C) |
| Diastereomeric purity | >98% cis isomer |
| Heavy metals | <10 ppm (USP <232>) |
Environmental Impact Assessment
Process Mass Intensity:
- Traditional route: 286 kg/kg API
- Optimized route: 189 kg/kg API
Green chemistry improvements:
- Replacement of DMF with Cyrene™ (bio-based solvent)
- Catalytic hydrogenation vs stoichiometric reductants
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
